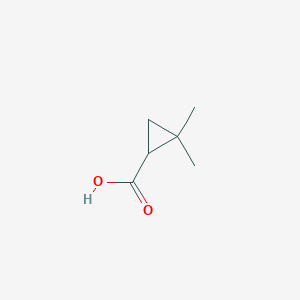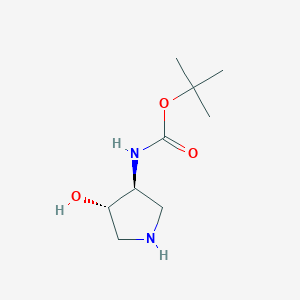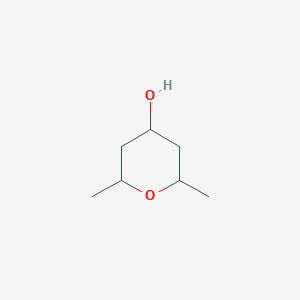
OT4Aqx5mlu
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could involve studying the reaction rates, the conditions under which the reaction occurs, the products of the reaction, and so on .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various other physical and chemical properties .Applications De Recherche Scientifique
Oxytocin in Neuroscience Research
- Oxytocin (OT) has been extensively studied for its role in social behaviors and potential therapeutic applications for conditions like autism spectrum disorder and schizophrenia. Research using rhesus macaques investigated the pharmacokinetics of OT in the central nervous system and peripheral vasculature after intravenous and intranasal administration. This study contributes to the debate on whether intranasal delivery reaches the central nervous system and establishes a non-human primate model for serial sampling in neuroscience research (Freeman et al., 2016).
- Another study developed a quantitative mass spectrometry assay to distinguish between endogenous and administered OT in rhesus macaques. This research provides insights into OT's penetration into the cerebrospinal fluid and the effects of different administration routes on OT levels, shedding light on OT's role in neuropsychiatric disorders (Lee et al., 2018).
Advances in Microbial Diversity Research
- OT4Aqx5mlu has been pivotal in improving the accuracy of microbial community studies. The AmpliconNoise algorithm helps in removing sequencing errors and PCR single base errors in pyrosequenced amplicons, aiding in the accurate estimation of microbial diversity. This advancement is significant in environmental genomics (Quince et al., 2011).
- The UPARSE pipeline reports highly accurate operational taxonomic unit (OTU) sequences from microbial amplicon reads. This method significantly reduces incorrect base rates in microbial community tests, thereby providing more reliable insights into microbial ecosystems (Edgar, 2013).
Applications in Hemorheological Research
- Optical Tweezers (OT) have revolutionized the study of living systems, especially in hemorheology. OT is used for non-invasive study of microobjects, manipulation, and measurement of mechanical properties of blood cells, offering new insights into individual cell characteristics (Avsievich et al., 2020).
- Another study on OT discusses their use in studying red blood cells, including the exploration of single-cell level characteristics and bio-rheological properties. This highlights the potential of OT in hemorheology for both fundamental and practical studies of blood cells (Zhu et al., 2020).
Implications for Environmental and Biological Engineering
- The degradation of oxytetracycline (OTC) in water by Pseudomonas and its influencing factors were investigated. This study is significant for understanding antibiotic residues in the environment and their potential impact on human health and ecological balance (Qi et al., 2019).
- In the field of organic bioelectronics, the use of organic semiconductors in biological systems, particularly in flexible organic thin film transistors (OTFTs), has gained attention. This area merges organic electronics with biology, offering new avenues for transmitting biological signals or stimulating tissues (Liao et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[3-(4-cyanophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-19-9-6-15(11-18(19)21(23,24)25)28-20(29)27-14-2-1-3-17(10-14)30-16-7-4-13(12-26)5-8-16/h1-11H,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWSQJZKMUZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OT4Aqx5mlu | |
CAS RN |
1400989-25-4 | |
| Record name | SC-43 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400989254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SC-43 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT4AQX5MLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)











